molecular formula C17H21NO4S B2687975 N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide CAS No. 1705560-96-8

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2687975
CAS No.: 1705560-96-8
M. Wt: 335.42
InChI Key: CXKVNMWIPJIKCH-UHFFFAOYSA-N
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Description

Product Overview N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide (CAS 1705560-96-8) is an organic compound with the molecular formula C 17 H 21 NO 4 S and a molecular weight of 335.4 g/mol [ ][ ]. Its structure incorporates a thiophene ring, a phenoxy ether linkage, and an acetamide functional group, making it a molecule of interest in various chemical and pharmacological research applications [ ]. Research Context and Potential Applications This compound is part of a class of chemicals investigated for use in specialized preparations. Structurally related acetamide and thiophene-containing compounds have been identified in patent literature concerning cosmetic formulations, perfume compositions, and air deodorizing agents [ ][ ]. This suggests potential research applications in developing new materials for consumer products. The presence of the compound in such contexts highlights its utility in studies focused on fragrance delivery, material science, and the synthesis of novel heterocyclic compounds [ ]. Value for Researchers This chemical serves as a valuable building block (synthon) for medicinal chemistry and organic synthesis. Researchers can utilize its complex structure, featuring multiple ether and amide linkages, to create more complex molecules or to study structure-activity relationships (SAR). Its well-defined structure, represented by the SMILES string COc1ccccc1OCC(=O)NCC(OC)c1ccc(C)s1, provides a precise starting material for advanced chemical exploration [ ][ ]. The specific mechanism of action for this exact compound is an area of ongoing academic and industrial research. Quality and Usage Note This product is provided as a solid and is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-12-8-9-16(23-12)15(21-3)10-18-17(19)11-22-14-7-5-4-6-13(14)20-2/h4-9,15H,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKVNMWIPJIKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)COC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related acetamides, emphasizing substituent variations, melting points, and synthetic yields:

Compound Name / ID Key Substituents Melting Point (°C) Yield (%) Evidence Source
Target Compound N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl], 2-(2-methoxyphenoxy) Not reported Not reported N/A
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 1,3,4-Thiadiazol-2-yl, methylthio, 2-methoxyphenoxy 135–136 72
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 1,3,4-Thiadiazol-2-yl, benzylthio, 2-methoxyphenoxy 135–136 85
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-phenylacetamide (3a) Dioxothiazolidin-ylidene, phenyl, 2-methoxyphenoxy Not reported Not reported
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide 5-Amino-2-methoxyphenyl, 4-methoxyphenoxy Not reported Not reported
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methoxyphenoxy)acetamide Sulfamoylphenyl, 5-methylisoxazol-3-yl, 2-methoxyphenoxy Not reported Not reported

Key Observations :

  • Thiadiazole Derivatives (5k, 5m) : Higher yields (72–85%) and consistent melting points (~135–136°C) due to stable 1,3,4-thiadiazole cores .
  • Dioxothiazolidin-ylidene Derivatives (3a) : Designed for hypoglycemic activity; the conjugated system enhances π-π interactions with biological targets .
  • Sulfamoylphenyl Derivatives () : Polar sulfamoyl groups improve solubility but may reduce membrane permeability compared to thiophene analogs .
Hypoglycemic Activity

Compounds with 2-methoxyphenoxy groups linked to dioxothiazolidin-ylidene motifs (e.g., 3a) demonstrated significant hypoglycemic effects in Wistar albino mice, reducing blood glucose levels by 40–45% at 50 mg/kg doses. The target compound’s methoxy-thiophene substituent may similarly modulate insulin sensitivity but requires validation .

Antimicrobial Potential

Thiadiazole derivatives (e.g., 5k, 5m) exhibited moderate to strong activity against Staphylococcus aureus (MIC: 8–16 µg/mL).

Receptor Binding

N-(Anilinoethyl)amide analogs () showed improved water solubility and metabolic stability via hydroxyl and methoxy substitutions. The target compound’s 5-methylthiophen-2-yl group may confer similar stability but with higher logP values (~3.5 predicted), affecting pharmacokinetics .

Biological Activity

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxy group, a thiophene ring, and an acetamide moiety. Its molecular formula is C16H19NO3SC_{16}H_{19}NO_3S, with a molecular weight of approximately 307.39 g/mol. The presence of the methoxyphenoxy group suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Similar compounds with methoxy groups have shown significant antioxidant properties. For instance, 2-methoxyphenols have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : The structure suggests potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies on related phenolic compounds indicate that they can serve as selective COX-2 inhibitors .
  • Antimicrobial Properties : The presence of the thiophene ring may enhance the compound's interaction with microbial membranes, leading to antimicrobial effects. Research on similar heterocyclic compounds has demonstrated their efficacy against various bacterial strains .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and related compounds.

Activity Description Reference
AntioxidantScavenging DPPH radicals; reducing oxidative stress
COX-2 InhibitionSelective inhibition of COX-2; anti-inflammatory effects
AntimicrobialActivity against Gram-positive bacteria

Study 1: Antioxidant Capacity

A study evaluating the antioxidant capacity of various methoxy-substituted phenols found that compounds similar to this compound exhibited significant DPPH radical scavenging activity. The study measured the half-maximal inhibitory concentration (IC50), revealing that the compound had an IC50 value comparable to established antioxidants.

Study 2: Anti-inflammatory Effects

In a controlled trial assessing the anti-inflammatory properties of phenolic compounds, this compound was shown to reduce inflammation markers in vitro. The results indicated a reduction in prostaglandin E2 levels, supporting its potential as a therapeutic agent in inflammatory diseases.

Study 3: Antimicrobial Efficacy

Research on the antimicrobial activity of thiophene derivatives demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values around 10 µg/mL) .

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